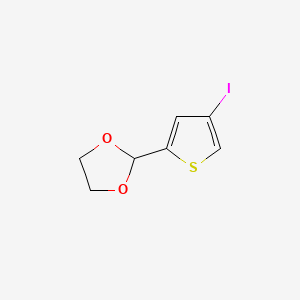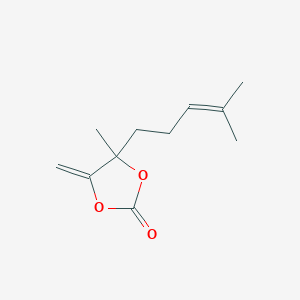
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one, also known as MMDO, is a cyclic organic compound with a molecular formula of C12H18O3. MMDO is a versatile synthetic intermediate that has a wide range of applications in various fields of science, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has been extensively used as a synthetic intermediate in the development of various pharmaceuticals and agrochemicals. It has been found to exhibit significant antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has also been used in the synthesis of natural products and bioactive compounds, such as (+)-epi-iso-solenopsin and (+)-solenopsin A, which have potential therapeutic applications.
作用機序
The mechanism of action of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one is not well understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells and pathogenic microorganisms. 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has been found to inhibit the activity of various enzymes and proteins involved in cell division and metabolism, which may contribute to its antitumor and antimicrobial activities.
Biochemical and Physiological Effects:
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of pathogenic microorganisms, and modulate the immune response. 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential.
実験室実験の利点と制限
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has several advantages as a synthetic intermediate, including its relatively simple synthesis method, high yield, and versatility in various applications. However, it also has some limitations, including its potential toxicity and instability under certain conditions. Therefore, caution should be exercised when handling 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one in laboratory experiments.
将来の方向性
There are several potential future directions for the research and development of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one. One area of interest is the development of new drugs based on the antitumor and antimicrobial activities of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one. Another area of interest is the synthesis of new bioactive compounds using 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one as a starting material. Additionally, the mechanism of action of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one could be further elucidated to better understand its therapeutic potential. Finally, the potential toxicity and stability of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one could be further investigated to ensure its safe handling and use in laboratory experiments.
合成法
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one can be synthesized by the reaction of 4-methylpent-3-en-2-one with 1,3-dioxolane in the presence of a Lewis acid catalyst. This reaction results in the formation of a cyclic intermediate, which is then treated with methylmagnesium bromide to yield 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one. The synthesis of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one is a relatively simple and efficient process, making it a valuable intermediate for various applications.
特性
IUPAC Name |
4-methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(2)6-5-7-11(4)9(3)13-10(12)14-11/h6H,3,5,7H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUNOWVNFRLGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C(=C)OC(=O)O1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2660141.png)
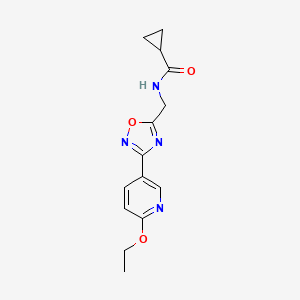

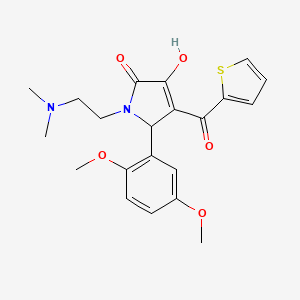
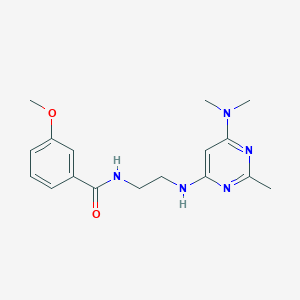
amine hydrochloride](/img/structure/B2660149.png)

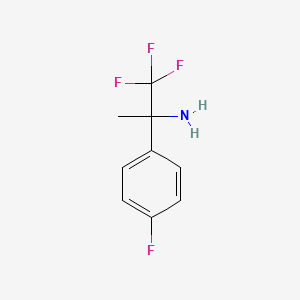
![rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B2660154.png)
![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2660155.png)
![3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2660157.png)
